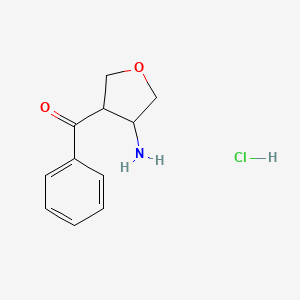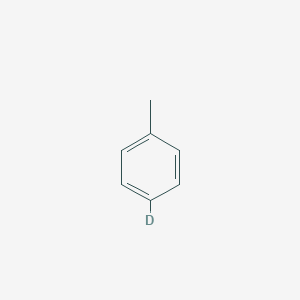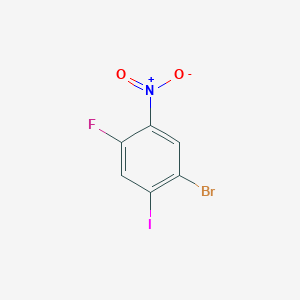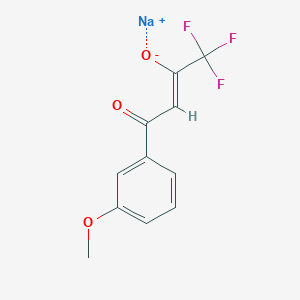-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)](tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet is a complex organometallic compound. It is widely recognized for its role as a catalyst in olefin metathesis reactions, which are pivotal in the synthesis of various organic compounds. This compound is characterized by its green powder form and has a molecular formula of C46H67ClN2OPRu .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet typically involves the reaction of ruthenium precursors with ligands such as 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet primarily undergoes metathesis reactions. These include:
Olefin Metathesis: A reaction where carbon-carbon double bonds are broken and reformed, leading to the exchange of substituents between different olefins.
Ring-Closing Metathesis: A variant of olefin metathesis that results in the formation of cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include various olefins and dienes. The reactions are typically carried out under an inert atmosphere to prevent oxidation and are often conducted at temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction requirements .
Major Products Formed
The major products formed from these reactions include a wide range of organic compounds, such as polymers, pharmaceuticals, and fine chemicals. The versatility of this catalyst allows for the synthesis of complex molecular architectures with high precision.
科学研究应用
1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through metathesis reactions.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and reforming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets include the olefinic bonds in the substrates, and the pathways involved are primarily those of organometallic catalysis .
相似化合物的比较
Similar Compounds
Grubbs’ Catalyst: Another ruthenium-based catalyst used for olefin metathesis.
Schrock’s Catalyst: A molybdenum-based catalyst also used for metathesis reactions.
Hoveyda-Grubbs Catalyst: A modified version of Grubbs’ catalyst with enhanced stability and activity.
Uniqueness
1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)-(2-oxobenzylidene)ruthenium(II) chloride LatMet is unique due to its specific ligand environment, which provides it with distinct reactivity and selectivity profiles. This uniqueness allows it to be used in a broader range of metathesis reactions compared to other similar catalysts .
属性
分子式 |
C46H67ClN2OPRu |
|---|---|
分子量 |
831.5 g/mol |
IUPAC 名称 |
chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphanium;1-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-3-(2,4,6-trimethylphenyl)imidazolidin-1-ium-2-ide |
InChI |
InChI=1S/C21H27N2.C18H33P.C7H6O.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-5,8H;1H;/q-1;;;;+1 |
InChI 键 |
HWRXZUAARNCERP-UHFFFAOYSA-N |
规范 SMILES |
C[C-]1C=C(C(=[N+]2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C(=C1)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12306455.png)


![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)


![7-Nitroimidazo[1,2-A]pyridin-8-OL](/img/structure/B12306492.png)


![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12306519.png)
